Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

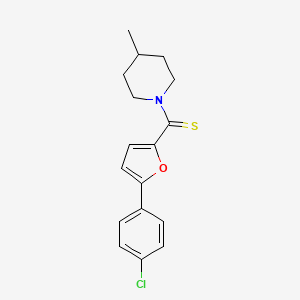

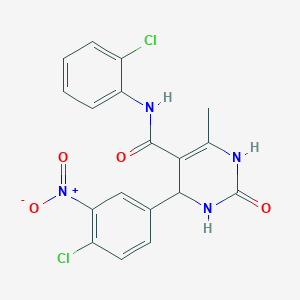

“Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C15H11NO3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” is characterized by a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” typically involve a (3 + 2) cycloaddition reaction . This reaction is often catalyzed by Cu (I) or Ru (II) .Physical And Chemical Properties Analysis

“Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” is a solid substance . It has a molecular weight of 253.257 .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

Isoxazole as a Privileged Scaffold: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Its significance lies in its ability to serve as a privileged scaffold for drug discovery. Functionalized isoxazole derivatives exhibit various biological activities, including:

- Anticancer Properties : Some isoxazole-based compounds have demonstrated promising anticancer effects .

Synthetic Routes and Eco-Friendly Strategies

Metal-Free Synthesis: Traditionally, Cu(I) or Ru(II) catalysts are employed for the (3 + 2) cycloaddition reaction in isoxazole synthesis. However, metal-catalyzed reactions suffer from drawbacks such as high costs, toxicity, and waste generation. Researchers have explored alternate metal-free synthetic routes to address these issues. These strategies offer eco-friendly and sustainable approaches to isoxazole synthesis .

Fungicidal Activity

5-Aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) Isoxazoles: Researchers have synthesized 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles and tested them for fungicidal activity against various fungi. Compounds containing halogen and methoxy groups showed promising antifungal effects .

Anti-Inflammatory and Analgesic Properties

Indole Derivatives: While not directly related to “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate,” it’s worth noting that certain indole derivatives have demonstrated anti-inflammatory and analgesic activities. These compounds could be explored further for potential therapeutic applications .

Safety and Hazards

The safety information available indicates that “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and if on skin or in eyes, rinsing cautiously with water .

Zukünftige Richtungen

The future directions in the research and development of “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” and similar isoxazole derivatives involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the drawbacks associated with metal-catalyzed reactions and accelerate the drug discovery programme .

Wirkmechanismus

Target of Action

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is a compound that contains an isoxazole ring . These compounds are known to bind with high affinity to multiple receptors

Mode of Action

Isoxazole derivatives are known to interact with their targets and cause changes that lead to their biological activities .

Biochemical Pathways

Isoxazole derivatives are known to affect various biological activities .

Eigenschaften

IUPAC Name |

methyl 5-naphthalen-1-yl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-18-15(17)13-9-14(19-16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUKXDIZHBVAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687999.png)

![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688000.png)

![N1-isopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2688005.png)

![tert-butyl N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]carbamate](/img/structure/B2688011.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2688012.png)

![7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2688013.png)

![2-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2688015.png)